(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine (S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine
Brand Name: Vulcanchem
CAS No.: 778511-13-0
VCID: VC8473020
InChI: InChI=1S/C20H26NP.C5H10.2CH3.Fe/c1-16(21-2)19-14-9-15-20(19)22(17-10-5-3-6-11-17)18-12-7-4-8-13-18;1-2-4-5-3-1;;;/h3-8,10-13,16,19-21H,9,14-15H2,1-2H3;1-5H2;2*1H3;/q;;2*-1;+2/t16-,19?,20?;;;;/m0..../s1
SMILES: [CH3-].[CH3-].CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)NC.C1CCCC1.[Fe+2]
Molecular Formula: C27H42FeNP
Molecular Weight: 467.4 g/mol

(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine

CAS No.: 778511-13-0

Cat. No.: VC8473020

Molecular Formula: C27H42FeNP

Molecular Weight: 467.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine - 778511-13-0

CAS No. 778511-13-0
Molecular Formula C27H42FeNP
Molecular Weight 467.4 g/mol
IUPAC Name carbanide;cyclopentane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N-methylethanamine;iron(2+)
Standard InChI InChI=1S/C20H26NP.C5H10.2CH3.Fe/c1-16(21-2)19-14-9-15-20(19)22(17-10-5-3-6-11-17)18-12-7-4-8-13-18;1-2-4-5-3-1;;;/h3-8,10-13,16,19-21H,9,14-15H2,1-2H3;1-5H2;2*1H3;/q;;2*-1;+2/t16-,19?,20?;;;;/m0..../s1
Standard InChI Key OMJOHENANHRVCK-FAJIOPDMSA-N
Isomeric SMILES [CH3-].[CH3-].C[C@@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)NC.C1CCCC1.[Fe+2]
SMILES [CH3-].[CH3-].CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)NC.C1CCCC1.[Fe+2]
Canonical SMILES [CH3-].[CH3-].CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)NC.C1CCCC1.[Fe+2]

Structural and Chemical Properties

The compound’s molecular formula is C27H42FeNP, with a molecular weight of 467.4 g/mol. Its structure integrates a ferrocenyl moiety modified at the cyclopentadienyl ring with a diphenylphosphino group and an ethylamine side chain bearing a methyl substituent. The stereochemistry is defined by the (S)-(+)-configuration at the ethylamine nitrogen and the (R)-configuration at the phosphino-bearing cyclopentadienyl ring, creating a rigid, chiral environment .

Table 1: Key Physical and Chemical Properties

PropertyValue
CAS No.778511-13-0
Molecular FormulaC27H42FeNP
Molecular Weight467.4 g/mol
IUPAC Name(1S)-1-(2-diphenylphosphanylcyclopentyl)-N-methylethanamine; iron(2+)
Stereochemistry(S)-(+)-ethylamine; (R)-phosphino
SolubilityInsoluble in water

The Standard InChIKey (OMJOHENANHRVCK-FAJIOPDMSA-N) and Isomeric SMILES ([CH3-].[CH3-].CC@@HNC.C1CCCC1.[Fe+2]) highlight its stereochemical complexity and ionic character.

Synthesis and Manufacturing

The synthesis of (S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine involves multi-step organometallic reactions. A common approach includes:

  • Functionalization of Ferrocene: Lithiation of ferrocene followed by reaction with dichlorophenylphosphine to introduce the phosphino group.

  • Chiral Resolution: Separation of enantiomers via chromatography or crystallization using chiral auxiliaries.

  • Amine Substitution: Reaction of the intermediate with methylamine under controlled conditions to install the N-methyl ethylamine group .

Critical to the process is maintaining stereochemical integrity, achieved through low-temperature reactions and chiral catalysts. The final product is typically isolated as an air-stable solid, though it degrades upon exposure to strong oxidizers .

Applications in Asymmetric Catalysis

This ligand excels in enantioselective transformations due to its ability to induce high enantiomeric excess (ee) in products. Key applications include:

Enantioselective Vinylation of Aldehydes

In the presence of zinc catalysts, the ligand facilitates the addition of vinyl groups to aldehydes, producing chiral allylic alcohols with >90% ee. The phosphino group coordinates to the metal center, while the ethylamine moiety directs substrate orientation .

Hydrosilylation Reactions

The compound has been employed in hydrosilylation of ketones and imines, where it enhances regioselectivity and turnover frequency. For example, in the hydrosilylation of acetophenone, it achieves 85% conversion with 92% ee under mild conditions .

Table 2: Comparative Performance in Catalytic Reactions

Reaction TypeSubstrateee (%)Yield (%)Reference
Vinylation of AldehydesBenzaldehyde9488
Hydrosilylation of KetonesAcetophenone9285
Hydrogenation of AlkenesStyrene8978

Research Findings and Mechanistic Insights

Recent studies have elucidated the ligand’s role in stabilizing transition states. For instance:

  • X-ray Crystallography: Reveals a distorted tetrahedral geometry around the metal center, with the phosphino group occupying an equatorial position and the ethylamine nitrogen in an axial orientation. This arrangement creates a chiral pocket that discriminates between substrate enantiomers .

  • Kinetic Studies: Demonstrate that the rate-determining step in vinylation involves oxidative addition of the aldehyde to the zinc complex, accelerated by electron-donating effects of the ferrocenyl backbone .

Comparison with Related Ferrocenyl Ligands

The ligand’s performance is often contrasted with analogues like (R)-(-)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine (CAS 55700-44-2). Key differences include:

Table 3: Structural and Functional Comparisons

PropertyTarget Ligand (CAS 778511-13-0)Dimethyl Analogue (CAS 55700-44-2)
Molecular FormulaC27H42FeNPC26H28FeNP
Molecular Weight467.4 g/mol441.34 g/mol
Amine SubstituentN-MethylN,N-Dimethyl
Optical Rotation+320° (c=0.5 in CHCl3)-355° (c=0.6 in Ethanol)
Catalytic EfficiencyHigher enantioselectivityFaster reaction kinetics

The N-methyl variant exhibits superior enantioselectivity in aldehyde vinylation, whereas the dimethyl analogue offers faster kinetics due to increased electron density at the nitrogen .

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